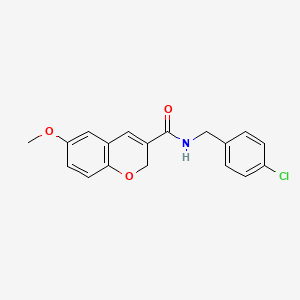![molecular formula C15H16N2O3S B2498744 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline CAS No. 176261-39-5](/img/structure/B2498744.png)
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline and its derivatives are involved in the synthesis and structural studies of various organic compounds. For instance, the synthesis and in vitro cytotoxicity studies of N, N′-disubstituted thiocarbamide compounds, which are prepared from thiophene-2-carbonyl isothiocyanate and various substituted aromatic primary amines including 4-methoxyphenyl aniline, have shown promising inhibitory activity against several human cancer cell lines (Pandey et al., 2019). Furthermore, the synthesis of azetidinone derivatives containing aryl sulfonyloxy group involves the preparation of 4-sulfonyloxy aniline derivative, highlighting the compound's utility in organic synthesis (Patel & Desai, 2004).
Reactivity and Interaction Studies
- The reactivity of substituted anilines, including those with methoxy groups similar to this compound, is significant in various chemical reactions. For instance, the selective oxidation of substituted anilines to afford high yields of azoxyarenes and the corresponding 4-alkoxy-N-(4-nitrophenyl)anilines, indicates the compound's potential reactivity in organic transformations (Gebhardt et al., 2008).
Polymerization and Material Applications
- The aniline and its derivatives play a crucial role in polymerization and material science. The study of electropolymerized novel donor–acceptor systems involving different thiophene derivatives as the donor, including nitrotriphenylamine unit as the acceptor, shows outstanding optical contrasts and fast switching speeds, making them suitable materials for electrochromic applications (Li et al., 2017). Additionally, the in situ polymerization of aniline sulfonic acid derivatives into LDH interlamellar space, probed by ESR and electrochemical studies, demonstrates the compound's involvement in creating hybrid materials with specific electronic properties (Moujahid et al., 2005).
Fluorescence and Probe Applications
- The compound and its related structures have been studied for their fluorescence properties. For instance, 2,6-bis(arylsulfonyl)anilines show high fluorescence emissions in the solid state, and some derivatives behave as turn-on fluorescence probes for selective detection based on aggregation-induced emission (Beppu et al., 2014). Furthermore, a dipyridyltriphenylamine derivative synthesized as a fluorescent probe for sulfite ion indicates potential applications in luminescent functional materials (Wu et al., 2017).
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)-2-nitroethyl]sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-8-6-11(7-9-12)15(10-17(18)19)21-14-5-3-2-4-13(14)16/h2-9,15H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUUTPKDKOWHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)
![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)



![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
